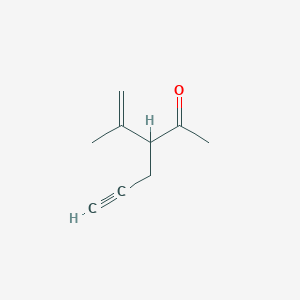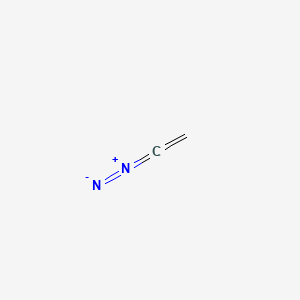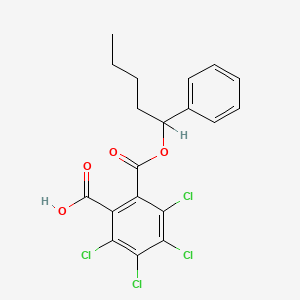
Phthalic acid, tetrachloro-, mono(1-phenylpentyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalic acid, tetrachloro-, mono(1-phenylpentyl) ester is a chemical compound derived from phthalic acid. Phthalic acid esters, commonly known as phthalates, are widely used as plasticizers to enhance the flexibility and durability of plastics. This particular ester is characterized by the presence of tetrachloro substituents and a mono(1-phenylpentyl) group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phthalic acid, tetrachloro-, mono(1-phenylpentyl) ester typically involves the esterification of tetrachlorophthalic acid with 1-phenylpentanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of phthalic acid esters often involves the use of phthalic anhydride as a starting material. The anhydride is reacted with the appropriate alcohol (in this case, 1-phenylpentanol) in the presence of a catalyst. The reaction is conducted in large reactors, and the product is purified through various separation techniques, such as distillation and filtration.
Analyse Des Réactions Chimiques
Types of Reactions
Phthalic acid, tetrachloro-, mono(1-phenylpentyl) ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The tetrachloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
Oxidation: Phthalic acid derivatives.
Reduction: Alcohols or other reduced forms of the ester.
Substitution: Compounds with different functional groups replacing the tetrachloro substituents.
Applications De Recherche Scientifique
Phthalic acid, tetrachloro-, mono(1-phenylpentyl) ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of flexible plastics, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of phthalic acid, tetrachloro-, mono(1-phenylpentyl) ester involves its interaction with molecular targets such as enzymes and receptors. The ester can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phthalic acid mono-(1-ethyl-2-phenyl-propyl) ester
- Phthalic acid mono-(1-phenyl-ethyl) ester
- Phthalic acid mono-2-ethylhexyl ester
Uniqueness
Phthalic acid, tetrachloro-, mono(1-phenylpentyl) ester is unique due to the presence of tetrachloro substituents and the mono(1-phenylpentyl) group. These structural features confer distinct chemical properties, such as increased reactivity and specific interactions with biological targets, setting it apart from other phthalic acid esters.
Propriétés
Numéro CAS |
73972-99-3 |
|---|---|
Formule moléculaire |
C19H16Cl4O4 |
Poids moléculaire |
450.1 g/mol |
Nom IUPAC |
2,3,4,5-tetrachloro-6-(1-phenylpentoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C19H16Cl4O4/c1-2-3-9-11(10-7-5-4-6-8-10)27-19(26)13-12(18(24)25)14(20)16(22)17(23)15(13)21/h4-8,11H,2-3,9H2,1H3,(H,24,25) |
Clé InChI |
ITJBIZVACKITLW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C1=CC=CC=C1)OC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, [(2,2,2-trifluoroethyl)seleno]-](/img/structure/B14449294.png)
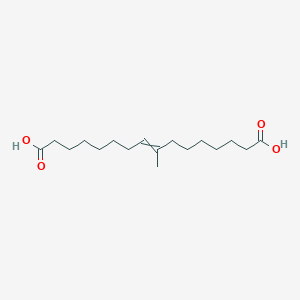
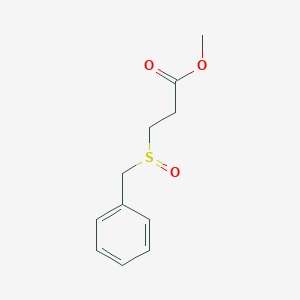
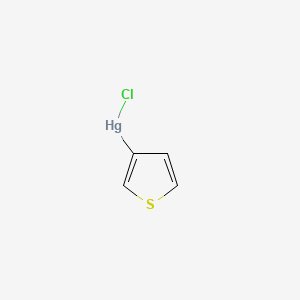
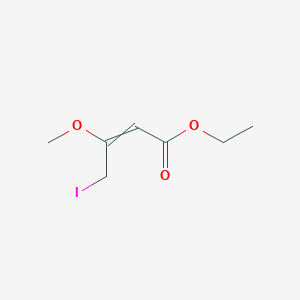
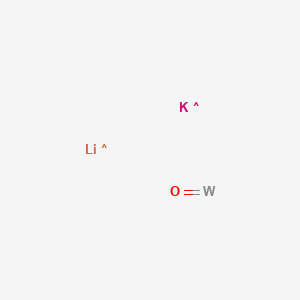

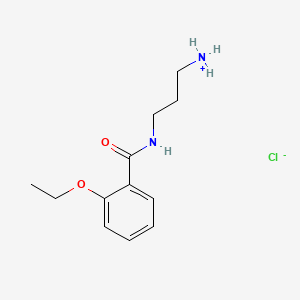
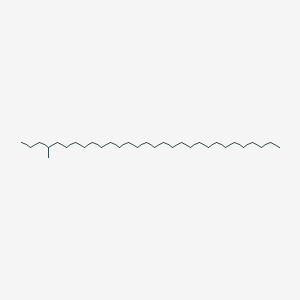
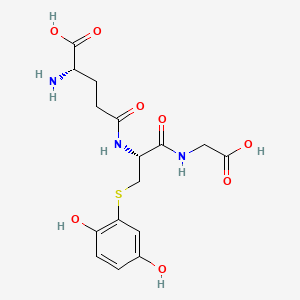
![Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl-](/img/structure/B14449345.png)
